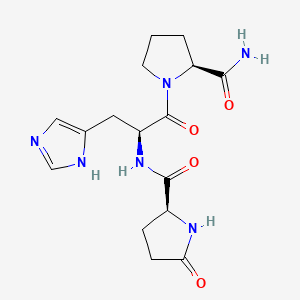
Natriumdodecametawolframat-hydrat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Natriumdodecametawolframat-hydrat is a chemical compound known for its unique properties and applications in various scientific fields. It appears as a colorless crystal or white crystalline powder with a density of approximately 2.1 g/cm³. This compound is slightly soluble in water and insoluble in organic solvents . It is primarily used as a catalyst and reagent in material science research, as well as in the production of battery materials, electronic devices, and photocatalytic applications .
Preparation Methods
Natriumdodecametawolframat-hydrat is typically synthesized through the reaction of sodium tungstate with an appropriate hydrating agent. The reaction conditions involve controlled temperature and pH to ensure the formation of the desired hydrate form . Industrial production methods often involve large-scale reactions in well-ventilated environments, with appropriate safety measures to handle the reactive chemicals involved .
Chemical Reactions Analysis
Natriumdodecametawolframat-hydrat undergoes various chemical reactions, including:
Oxidation: This compound can act as an oxidizing agent in certain reactions, facilitating the transfer of oxygen atoms to other substances.
Reduction: It can also participate in reduction reactions, where it gains electrons from other reactants.
Substitution: this compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups. Common reagents used in these reactions include acids, bases, and other oxidizing or reducing agents. .
Scientific Research Applications
Natriumdodecametawolframat-hydrat has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology: This compound is employed in biochemical assays and as a reagent in the study of enzyme activities.
Mechanism of Action
The mechanism by which Natriumdodecametawolframat-hydrat exerts its effects involves its ability to act as a catalyst or reagent in various chemical reactions. It interacts with molecular targets through oxidation, reduction, or substitution processes, facilitating the transformation of reactants into desired products. The specific pathways involved depend on the nature of the reaction and the conditions under which it is carried out .
Comparison with Similar Compounds
Natriumdodecametawolframat-hydrat can be compared with other similar compounds, such as:
Sodium tungstate: Another tungsten-based compound used in similar applications but with different hydration states.
Ammonium metatungstate: A compound with similar catalytic properties but different solubility and reactivity profiles.
Tungstic acid: Used in various industrial processes, it has different chemical properties and applications compared to this compound
This compound stands out due to its unique combination of properties, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
12333-13-0 |
|---|---|
Molecular Formula |
C22H18N2S |
Molecular Weight |
0 |
Synonyms |
Natriumdodecametawolframat-hydrat |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



